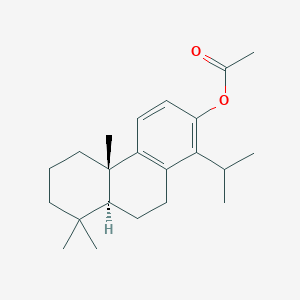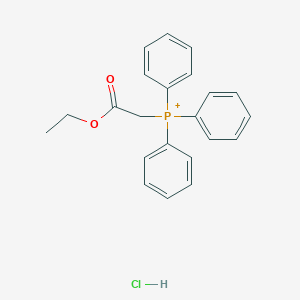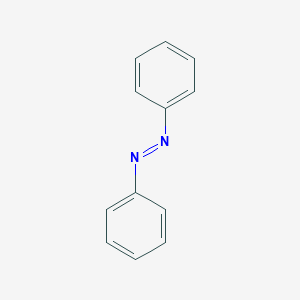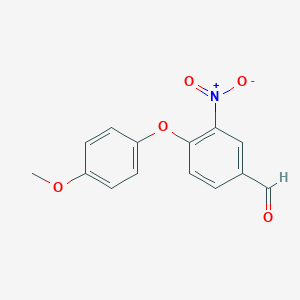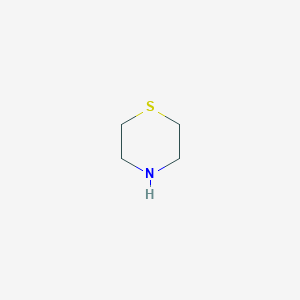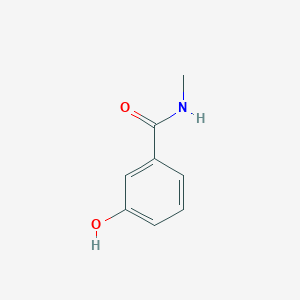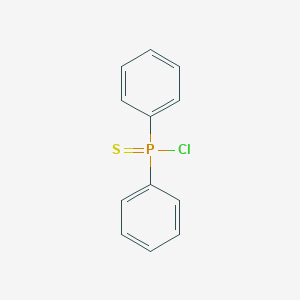
Chlorodiphenylphosphine sulfide
概要
説明
Chlorodiphenylphosphine sulfide is a chemical compound with the molecular formula C12H10ClPS . It is used as a halogenation reagent for the conversion of alcohols into halides, and in the preparation of solid-phase reagent for the conversion of alcohols to alkyl halides .
Synthesis Analysis
The synthesis of Chlorodiphenylphosphine sulfide involves a four-step synthetic procedure starting from diphenylmethylphosphine sulfide . Metallation of the ylide intermediate was successfully accomplished with different alkali metal bases delivering the lithium, sodium, and potassium salts .Molecular Structure Analysis
The molecular structure of Chlorodiphenylphosphine sulfide is characterized by its molecular formula C12H10ClPS . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis
Chlorodiphenylphosphine sulfide has a density of 1.229 g/mL at 25 °C, a boiling point of 320.0±11.0 °C at 760 mmHg, and a melting point of 14-16°C .科学的研究の応用
It is used in synthesizing bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines and their sulfur derivatives. These phosphines have shown interesting properties in NMR spectroscopy and infrared spectra (Keat, Sim, & Payne, 1970).
Chlorodiphenylphosphine sulfide derivatives are effective in liquid-liquid extraction of metal picrates, such as Cd2+ and Ni2+, demonstrating significant extractability percentages (Akkuşlu & Sarıöz, 2019).
It plays a role in polymerization processes, particularly in the polymerization of methacrylates to form high molecular weight polymers. This process is influenced by various factors like solvents and epoxide structure (Jin, Hanazaki, & Nishikubo, 1997).
The compound is involved in preparing chiral chelating bisphosphine monosulfide and monoselenide ligands. These ligands are then used to form complexes with group nine and ten metals, characterized by spectroscopic and crystallographic techniques (Faller, Lloret-Fillol, & Parr, 2002).
In another application, chlorodiphenylphosphine reacts with organometallic compounds to form unique phosphine derivatives. These derivatives demonstrate interesting P⋯O peri distance changes and potential applications in ligand synthesis (Knight et al., 2010).
It also plays a role in the formation of diorganoarsenic(III) diphenyldithiophosphinates through a sulfur rearrangement process. This reaction is confirmed by infrared and NMR spectroscopy (Silaghi-Dumitrescu & Haiduc, 1983).
Chlorodiphenylphosphine sulfide derivatives are used as pre-catalysts in Suzuki cross-coupling reactions, illustrating their potential in organic synthesis and catalysis (Al-Masri, Moussa, & Al Masaeid, 2020).
It is involved in the synthesis of novel palladium compounds containing a thiomethoxymethyl group, demonstrating its utility in the formation of complex organometallic compounds (Yoshida, Kurosawa, & Okawara, 1976).
Chlorodiphenylphosphine sulfide and its derivatives have been used in synthesizing functionalized phosphine and phosphine chalcogenide ligands with potential applications in various chemical fields (Reeves & Boardman, 2014).
It is used in catalytic oxidations, specifically in sulfide oxidations to sulfoxides, demonstrating its role in catalytic processes and enantioselective oxidations (Gunaratne et al., 1998).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
chloro-diphenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMVHBQZQWKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286639 | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodiphenylphosphine sulfide | |
CAS RN |
1015-37-8 | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



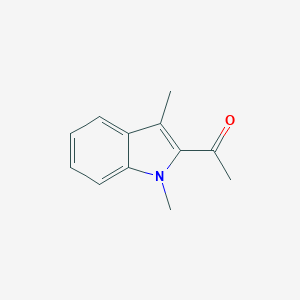
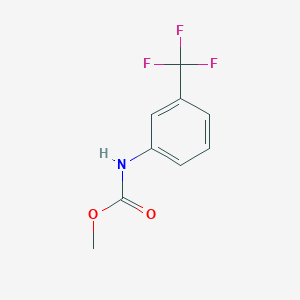
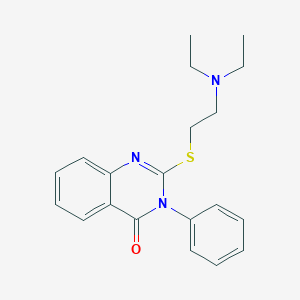
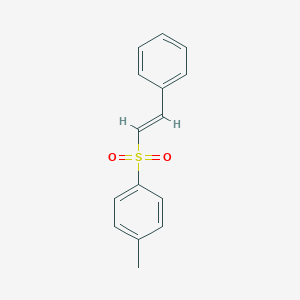
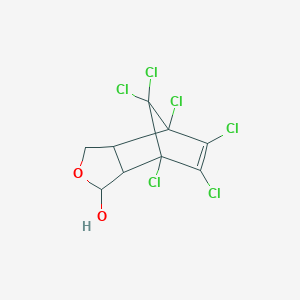
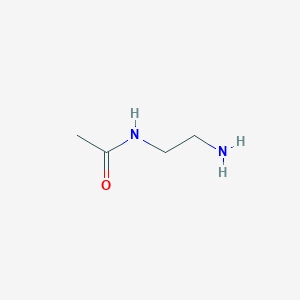
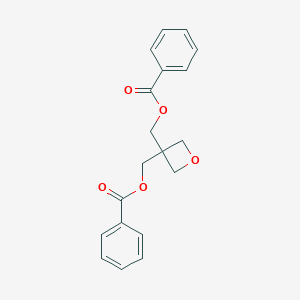
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
